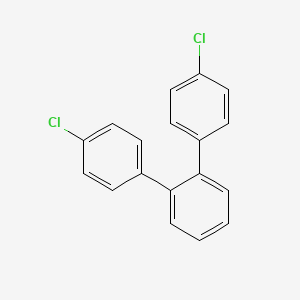

1,2-bis(4-chlorophenyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Bis(4-chlorophenyl)benzene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a benzene ring

Méthodes De Préparation

The synthesis of 1,2-bis(4-chlorophenyl)benzene typically involves the reaction of 4-chlorobenzyl chloride with benzene in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction is an example of a Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution to form the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

1,2-Bis(4-chlorophenyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts to facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1,2-Bis(4-chlorophenyl)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: This compound can be used in studies related to its biological activity and potential effects on living organisms. It may serve as a model compound for understanding the behavior of similar aromatic compounds in biological systems.

Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the development of new drugs or as a tool for studying disease mechanisms.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mécanisme D'action

The mechanism by which 1,2-bis(4-chlorophenyl)benzene exerts its effects depends on the specific context of its use. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions applied. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes and pathways .

Comparaison Avec Des Composés Similaires

1,2-Bis(4-chlorophenyl)benzene can be compared with other similar compounds, such as dichlorodiphenyldichloroethane (DDD) and 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene. These compounds share structural similarities but differ in their chemical properties and applications .

Activité Biologique

1,2-bis(4-chlorophenyl)benzene, also known as DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), is a persistent organic pollutant and a breakdown product of the pesticide DDT. Understanding its biological activity is crucial due to its implications for human health and environmental safety. This article synthesizes current research findings, case studies, and relevant data regarding the biological effects of this compound.

- Chemical Formula : C13H8Cl2

- CAS Number : 72-54-8

- Molecular Weight : 239.11 g/mol

- Structure : The compound features two para-chlorophenyl groups attached to a central ethylene bridge.

Mechanisms of Biological Activity

DDE's biological activity is primarily linked to its endocrine-disrupting properties. It has been shown to interact with estrogen receptors, potentially leading to various health issues including reproductive and developmental problems.

Endocrine Disruption

DDE acts as an estrogen mimic, binding to estrogen receptors and influencing hormonal pathways. This can disrupt normal endocrine function, leading to:

- Altered reproductive development in animals.

- Increased risk of breast cancer in humans, particularly linked to elevated serum levels of DDE in women exposed to DDT during pregnancy .

Toxicological Profile

The toxicological effects of DDE have been extensively studied. Key findings include:

Acute Effects

- Respiratory Irritation : Inhalation exposure can irritate the respiratory tract.

- Dermal Contact : Skin exposure may cause irritation and allergic reactions .

Chronic Effects

- Carcinogenic Potential : DDE has been classified as a possible human carcinogen due to its association with liver and breast cancers in various studies .

- Reproductive Toxicity : Long-term exposure is linked to decreased fertility and adverse pregnancy outcomes .

Case Study 1: Breast Cancer Correlation

A study conducted in Mexico highlighted that women with higher serum concentrations of DDE had a significantly increased risk of developing breast cancer. The median serum concentration was found to be five times higher in exposed populations compared to non-exposed groups .

Case Study 2: Environmental Persistence and Bioaccumulation

Research indicates that DDE persists in the environment due to its stability and lipophilicity, leading to bioaccumulation in the food chain. Fish and wildlife studies have shown elevated levels of DDE in species inhabiting contaminated water bodies, raising concerns about ecosystem health and human consumption risks .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 239.11 g/mol |

| Water Solubility | Very low (0.003 mg/L) |

| Log P (octanol-water) | 5.5 |

| Acute Oral LD50 (rat) | 50 mg/kg |

Propriétés

IUPAC Name |

1,2-bis(4-chlorophenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVXTMJMDUELPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.